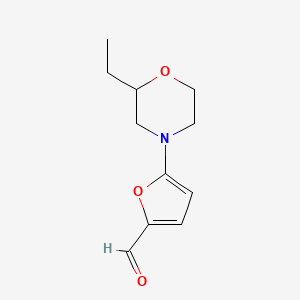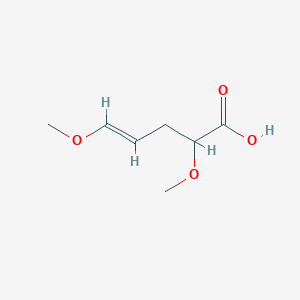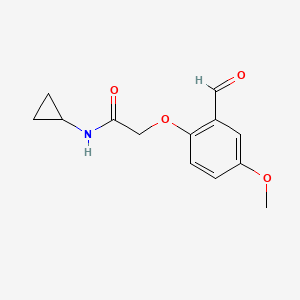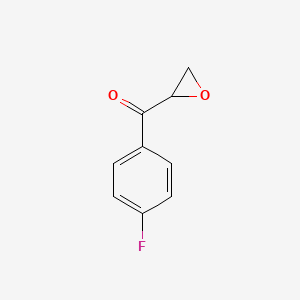
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₅NO₃ It is a furan derivative, characterized by the presence of a furan ring substituted with a 2-ethylmorpholine group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2-ethylmorpholine under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as NMR, HPLC, and LC-MS are used to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and specific solvents.
Major Products
Oxidation: 5-(2-Ethylmorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Ethylmorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes . Further research is needed to fully understand the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)furan-2-carbaldehyde: Similar structure but lacks the ethyl group on the morpholine ring.
Furan-2-carbaldehyde: Lacks the morpholine substitution, making it less complex.
Uniqueness
5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2-ethylmorpholine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3 |
InChI Key |
VGGJWXBNEYSBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
![1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride](/img/structure/B13157060.png)

![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)





![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
